molecular formula C20H34O5 B032840 (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 34210-11-2

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No.: B032840
CAS No.: 34210-11-2
M. Wt: 358.5 g/mol
InChI Key: PXGPLTODNUVGFL-MKIWGZNBSA-N
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Description

Prostaglandin F2.alpha.-d4 is a synthetic analog of Prostaglandin F2.alpha., a naturally occurring prostaglandin. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin F2.alpha. plays a crucial role in various physiological processes, including the regulation of the reproductive system, inflammation, and cardiovascular functions .

Biochemical Analysis

Biochemical Properties

Dinoprost-d4 plays a significant role in various biochemical reactions. . This interaction is crucial for its biological activity. Dinoprost-d4 interacts with enzymes such as cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins from arachidonic acid . Additionally, it interacts with proteins and other biomolecules involved in the regulation of inflammation and reproductive processes .

Cellular Effects

Dinoprost-d4 influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and reproductive functions . By binding to the FP receptor, Dinoprost-d4 can modulate gene expression and cellular metabolism. It induces the contraction of smooth muscle cells, which is essential for its role in labor induction and luteolysis . Furthermore, it can influence the production of other signaling molecules, thereby affecting cellular communication and function .

Molecular Mechanism

The molecular mechanism of Dinoprost-d4 involves its binding to the FP receptor, which triggers a cascade of intracellular events . This binding leads to the activation of G-proteins and subsequent signaling pathways that result in various physiological responses. Dinoprost-d4 can also inhibit or activate specific enzymes, leading to changes in gene expression and protein synthesis . These molecular interactions are essential for its biological effects, including the regulation of inflammation and reproductive processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dinoprost-d4 can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Over time, Dinoprost-d4 may degrade, leading to a decrease in its biological activity. Long-term studies have shown that Dinoprost-d4 can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important for understanding the compound’s stability and efficacy in research applications .

Dosage Effects in Animal Models

The effects of Dinoprost-d4 vary with different dosages in animal models. At low doses, it can effectively induce labor and luteolysis without significant adverse effects . At higher doses, Dinoprost-d4 can cause toxic effects, including gastrointestinal disturbances and respiratory issues . These dosage-dependent effects are crucial for determining the safe and effective use of Dinoprost-d4 in research and therapeutic applications .

Metabolic Pathways

Dinoprost-d4 is involved in several metabolic pathways, primarily those related to the metabolism of arachidonic acid . It interacts with enzymes such as cyclooxygenase (COX) and prostaglandin synthase, which are involved in the conversion of arachidonic acid to prostaglandins . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, Dinoprost-d4 is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure that Dinoprost-d4 reaches its target sites, such as the FP receptor on smooth muscle cells . The localization and accumulation of Dinoprost-d4 can influence its biological activity and effectiveness in research applications .

Subcellular Localization

Dinoprost-d4 is localized in specific subcellular compartments, which can affect its activity and function . It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating cellular processes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin F2.alpha.-d4 typically involves the stereocontrolled organocatalytic synthesis of the prostaglandin core. This process includes several steps:

Industrial Production Methods: Industrial production of Prostaglandin F2.alpha.-d4 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding catalysts, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Prostaglandin F2.alpha.-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Prostaglandin F2.alpha.-d4 to its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Prostaglandin F2.alpha.-d4 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Prostaglandin E2: Another prostaglandin with similar physiological roles but different receptor specificity and effects.

    Prostaglandin D2: Involved in inflammation and allergic responses.

    Prostaglandin I2 (Prostacyclin): Plays a role in vasodilation and inhibition of platelet aggregation.

    Thromboxane A2: Involved in platelet aggregation and vasoconstriction.

Uniqueness: Prostaglandin F2.alpha.-d4 is unique due to its specific receptor interactions and the incorporation of deuterium atoms, which can enhance its stability and alter its metabolic profile. This makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-MKIWGZNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34210-11-2
Record name Prostaglandin F2α-3,3,4,4-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34210-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 2
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 3
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 4
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 5
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 6
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

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